N,N-Diamylnitrosamine

Overview

Description

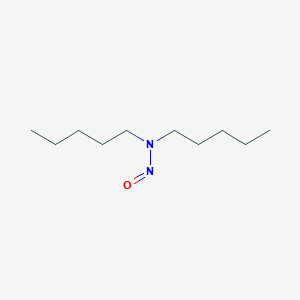

N,N-Diamylnitrosamine (CAS 13256-06-9) is a nitrosamine compound characterized by two amyl (pentyl) groups attached to a central nitroso-functionalized nitrogen atom. Its molecular formula is C₁₀H₂₂N₂O, with a molecular weight of 186.29 g/mol . Structurally, it belongs to the class of N-nitrosamines, which are notorious for their mutagenic and carcinogenic properties due to the reactivity of the N-nitroso group. This compound is primarily used in research settings, such as in toxicological studies, but its presence as an impurity in pharmaceuticals or consumer products is heavily regulated due to safety concerns .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of B581 involves multiple steps, starting with the preparation of the core peptidomimetic structure. The key steps include the formation of peptide bonds and the incorporation of specific functional groups that confer selectivity towards farnesyl transferase. The reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield .

Industrial Production Methods: Industrial production of B581 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The compound is then formulated into a stable form for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: B581 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve organic solvents and controlled temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of B581 with modified functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of specific atoms within the molecule .

Scientific Research Applications

Pharmaceutical Applications

N,N-Diamylnitrosamine has garnered attention in the pharmaceutical industry due to its role as a nitrosamine impurity in drug products. The presence of nitrosamines in pharmaceuticals poses significant health risks, leading to increased scrutiny from regulatory agencies.

1.1 Impurity Risk Assessment

Recent studies have highlighted the need for rigorous risk assessments regarding nitrosamine impurities in medications. For instance, N,N-DMA has been identified as a potential impurity in various drug formulations, necessitating the establishment of acceptable intake levels based on toxicological data. The assessment typically involves:

- Carcinogenicity Studies : Evaluating the carcinogenic potential of N,N-DMA through animal models and epidemiological studies.

- Quantitative Structure-Activity Relationship (QSAR) Models : Utilizing computational models to predict the mutagenic and carcinogenic properties of N,N-DMA based on its chemical structure .

1.2 Mitigation Strategies

Pharmaceutical manufacturers are developing strategies to mitigate the formation of N,N-DMA during drug synthesis. This includes optimizing reaction conditions and selecting excipients that minimize nitrosation reactions .

Toxicological Research

This compound is extensively studied for its toxicological effects, particularly its mutagenic properties.

2.1 Mechanism of Action

The mechanism by which N,N-DMA exerts its carcinogenic effects involves metabolic activation primarily by cytochrome P450 enzymes, leading to the formation of reactive species that can alkylate DNA . This process results in mutations that may initiate tumorigenesis.

2.2 Case Studies

- Ames Test Results : Various studies have employed the Ames test to assess the mutagenicity of N,N-DMA. While some results indicated weak mutagenic activity, others highlighted discrepancies due to metabolic activation conditions .

- Comparative Analysis : N,N-DMA has been compared with other nitrosamines like NDMA and NPIP to understand differences in their carcinogenic profiles and mechanisms .

Environmental Impact

The environmental implications of this compound are also significant, particularly concerning its presence in water sources and food products.

3.1 Contamination Sources

N,N-DMA can enter the environment through agricultural runoff and wastewater discharge from pharmaceutical manufacturing facilities. Its detection in drinking water has raised concerns about public health risks associated with long-term exposure .

3.2 Risk Assessment Frameworks

Regulatory bodies like the European Food Safety Authority (EFSA) have established frameworks for assessing the risks posed by nitrosamines in food products, including N,N-DMA. These frameworks consider factors such as dietary exposure levels and potential carcinogenic effects .

Mechanism of Action

B581 exerts its effects by specifically inhibiting farnesyl transferase, an enzyme responsible for the post-translational modification of proteins through the addition of a farnesyl group. This modification is crucial for the proper localization and function of certain proteins, including oncogenic Ras. By blocking farnesylation, B581 prevents the proper functioning of these proteins, thereby inhibiting cell growth and proliferation .

Molecular Targets and Pathways: The primary molecular target of B581 is farnesyl transferase. The inhibition of this enzyme disrupts the Ras signaling pathway, which is involved in cell growth and differentiation. This disruption leads to the inhibition of tumor growth and has potential therapeutic implications for cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Nitrosamine Compounds

Structural and Physicochemical Properties

Nitrosamines vary in carcinogenic potency based on alkyl chain length, symmetry, and substituents. Below is a comparative analysis of N,N-Diamylnitrosamine with other nitrosamines:

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Alkyl Chain Length | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 13256-06-9 | C₁₀H₂₂N₂O | 186.29 | C₅ (pentyl) | Two symmetric amyl groups, bulky structure |

| N-Nitrosodimethylamine (NDMA) | 62-75-9 | C₂H₆N₂O | 74.08 | C₁ (methyl) | Two symmetric methyl groups, small size |

| N-Nitrosodiethylamine (DEN) | 55-18-5 | C₄H₁₀N₂O | 102.14 | C₂ (ethyl) | Two symmetric ethyl groups |

| N-Nitrosopyrrolidine (NPYR) | 930-55-2 | C₄H₈N₂O | 100.12 | Cyclic (C₄ ring) | Five-membered ring structure |

Key Observations :

- Symmetry: Symmetric nitrosamines (e.g., NDMA, DEN) are more potent carcinogens than asymmetric analogs due to metabolic stability .

Carcinogenic and Mutagenic Potency

Data from rodent studies and in vitro assays highlight significant differences in carcinogenic activity:

| Compound | TD₅₀ (mg/kg/day) | Carcinogenicity Class (IARC) | Key Metabolic Pathway |

|---|---|---|---|

| This compound | Not established | Not classified | Hepatic CYP450-mediated α-hydroxylation |

| NDMA | 0.003–0.097 | Group 2A (Probable carcinogen) | Rapid activation via CYP2E1 |

| DEN | 0.02–0.15 | Group 2A | CYP2E1 and CYP2A6 oxidation |

| NPYR | 0.5–2.0 | Group 2B (Possible carcinogen) | Cyclic ring oxidation to reactive intermediates |

Sources :

Analysis :

- NDMA and DEN exhibit 10–100× higher potency than this compound due to their smaller size and faster metabolic activation.

Formation and Regulatory Considerations

Nitrosamines form via reactions between amines and nitrosating agents (e.g., nitrites) under acidic or high-temperature conditions. Key differences in formation kinetics:

- NDMA : Forms rapidly in acidic environments (e.g., stomach pH) and is a common impurity in pharmaceuticals like angiotensin II receptor blockers .

- This compound : Requires stronger nitrosating conditions due to lower amine basicity and steric hindrance from amyl groups. Its formation in consumer products is rare but possible in amine-rich formulations .

Regulatory Limits :

Biological Activity

N,N-Diamylnitrosamine (DMNA) is a member of the N-nitrosamines class, which are well-known for their mutagenic and carcinogenic properties. This article delves into the biological activity of DMNA, focusing on its mechanisms of action, metabolic pathways, and implications for human health based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two dimethylamino groups attached to a nitrosamine moiety. This structure contributes to its biological reactivity, particularly its ability to undergo metabolic activation leading to DNA damage.

The carcinogenic potential of DMNA is primarily attributed to its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1. The activation process involves several key steps:

- Hydroxylation : The initial step involves hydroxylation at the carbon atom adjacent to the nitroso group, forming a nitrosocarbinolamine intermediate.

- Decomposition : This intermediate spontaneously decomposes to generate reactive species, including diazonium ions, which can alkylate DNA.

- DNA Adduct Formation : The electrophilic diazonium species covalently binds to DNA bases, leading to mutagenic changes that can initiate carcinogenesis.

Research indicates that DMNA exhibits a significant capacity for inducing mutations in various biological systems, including bacterial models and mammalian cells .

Mutagenicity and Carcinogenicity

DMNA has been evaluated for its mutagenic effects using the Ames test and other in vitro assays. Studies have shown that DMNA is capable of inducing base substitutions in DNA, particularly GC→AT transitions, which are common in many cancer types .

Table 1 summarizes key findings from various studies on the mutagenicity and carcinogenicity of DMNA:

| Study | Model | Mutagenicity Result | Carcinogenicity |

|---|---|---|---|

| Study A | Salmonella | Positive | Yes |

| Study B | Mouse Liver Cells | Positive | Yes |

| Study C | Rat Bioassay | Positive | Yes |

These findings underscore the potential risk posed by DMNA exposure, particularly in occupational settings where nitrosamines may be present.

Structure-Activity Relationships (SAR)

Recent research has focused on developing structure-activity relationships for N-nitrosamines, including DMNA. It has been observed that the presence of specific substituents on the nitrogen atoms influences the compound's potency as a carcinogen. For instance, dialkyl nitrosamines with fewer steric hindrances tend to exhibit higher mutagenic activity .

Case Studies and Regulatory Implications

The presence of N-nitrosamines like DMNA in pharmaceuticals has raised significant concerns regarding drug safety. For example, impurities containing DMNA have been detected in various medications, prompting recalls and regulatory scrutiny .

In one notable case, a pharmaceutical product containing DMNA was recalled after it was found to exceed acceptable limits for nitrosamine impurities. This incident highlighted the need for stringent testing protocols and regulatory frameworks to mitigate risks associated with nitrosamine contamination in drugs .

Q & A

Basic Research Questions

Q. How can researchers assess the potential formation of N,N-Diamylnitrosamine in synthetic pathways or drug formulations?

- Methodological Answer : Begin with a systematic literature review focusing on structurally similar amines and their nitrosation conditions. Evaluate whether reported nitrosamine yields are influenced by reaction parameters (e.g., pH, temperature, nitrosating agents). If literature suggests low formation risk, validate this with controlled lab experiments mimicking the suspected conditions. Ensure structural similarity between the substrate and this compound is rigorously justified .

Q. What regulatory guidelines should inform the analysis of this compound impurities in pharmaceuticals?

- Methodological Answer : Follow the NMPA’s Technical Guidelines for Nitrosamine Impurities in Chemical Drugs (2020), which emphasize risk assessment based on precursor amines, process conditions, and analytical validation. Cross-reference EMA and FDA frameworks (e.g., EMA/CHMP/428592/2019) for harmonized limits (e.g., AI ≤ 1.5 µg/day) and method validation requirements .

Q. Which analytical techniques are recommended for initial screening of this compound in APIs and drug products?

- Methodological Answer : Use gas chromatography with nitrogen-phosphorus detection (GC-NPD) for cost-effective screening. Validate method sensitivity (LOD/LOQ ≤ ppm) and selectivity using spiked matrix samples. For complex matrices, pair with liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to mitigate false positives .

Advanced Research Questions

Q. How can matrix interference be minimized during trace-level quantification of this compound in complex biological samples?

- Methodological Answer : Implement selective extraction techniques (e.g., solid-phase extraction with hydrophilic-lipophilic balance cartridges) to isolate the analyte. Pre-concentration steps (e.g., solvent evaporation under nitrogen) enhance sensitivity. Use isotopic internal standards (e.g., ¹⁵N-labeled analogs) to correct for matrix effects and ionization variability .

Q. What strategies improve the resolving power and mass accuracy of LC-HRMS methods for this compound detection?

- Methodological Answer : Optimize mass analyzer parameters (e.g., Orbitrap resolving power ≥ 60,000 FWHM, quadrupole isolation width ≤ 1 Da) to distinguish this compound from isobaric impurities. Perform regular calibration with reference standards and validate selectivity using blank matrices spiked with structurally related nitrosamines .

Q. How should researchers address contradictions between historical data (e.g., 1982 studies) and modern regulatory thresholds for this compound risk?

- Methodological Answer : Re-evaluate older studies for methodological limitations (e.g., outdated detection limits, lack of matrix validation). Conduct contemporary dose-response studies using advanced analytical platforms to refine toxicity thresholds. Cross-validate findings with computational toxicology models (e.g., QSAR) to bridge data gaps .

Q. What experimental designs are optimal for evaluating this compound formation under simulated storage or manufacturing conditions?

- Methodological Answer : Use factorial design experiments to test variables like temperature, humidity, and excipient interactions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with LC-MS/MS monitoring can predict long-term formation kinetics. Include control samples with nitrosation inhibitors (e.g., ascorbic acid) to confirm mechanistic pathways .

Q. Methodological Considerations Table

Properties

IUPAC Name |

N,N-dipentylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-3-5-7-9-12(11-13)10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELWBYBVFOLSTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020536 | |

| Record name | Dipentylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosodiamylamine is a clear light yellow liquid. (NTP, 1992), Clear light yellow liquid. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/857 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

295 °F at 12 mmHg (NTP, 1992), 295 °F at 12 mmHg | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/857 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13256-06-9 | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20792 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitroso-N-pentyl-1-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Diamylnitrosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipentylnitrosamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dipentylnitrosamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIPENTYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q89WR197I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSODIAMYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/857 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.